Stereoselective NMDA Receptor Antagonism: (−)-Isomer Exhibits Threefold Greater Potency than (+)-Isomer
In both in vivo rat central neuron electrophoretic application and in vitro frog spinal cord bath application assays, the (−)-isomer of 2-MDP demonstrated approximately threefold greater potency as an N-methyl-DL-aspartate (NMA) antagonist compared to the (+)-isomer [1]. This stereoselective potency differential directly demonstrates that the levo-enantiomer is the pharmacologically active species.
| Evidence Dimension | NMDA receptor antagonist potency (electrophysiological) |
|---|---|
| Target Compound Data | (−)-2-MDP: ~3× more potent than (+)-isomer |
| Comparator Or Baseline | (+)-2-MDP (dextro-isomer): potency reference (1×) |
| Quantified Difference | Approximately threefold (3×) greater potency for (−)-isomer |
| Conditions | Electrophoretic application to rat central neurons in vivo; bath application to frog spinal cord in vitro |
Why This Matters
This stereochemical potency difference mandates procurement of enantiomerically defined material; generic racemic or unresolved material introduces a 50% inactive/opposing isomer, undermining experimental signal-to-noise ratios.
- [1] Blake, J. C.; Davies, S. N.; Church, J.; Martin, D.; Lodge, D. 2-Methyl-3,3-diphenyl-3-propanolamine (2-MDP) selectively antagonises N-methyl-aspartate (NMA). Pharmacol. Biochem. Behav. 1986, 24 (1), 23–25. DOI: 10.1016/0091-3057(86)90038-9. View Source
